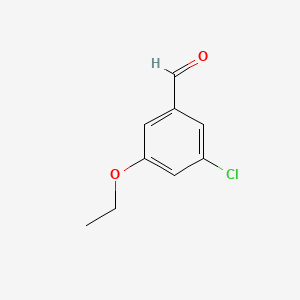

3-Chloro-5-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNADGXSSYYNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Ethoxybenzaldehyde

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 3-Chloro-5-ethoxybenzaldehyde primarily involve multi-step pathways starting from readily available precursors or direct functionalization of a substituted benzene (B151609) ring.

Multi-Step Synthesis from Precursors

A common strategy for the synthesis of polysubstituted benzaldehydes like this compound involves the sequential introduction of functional groups onto a simpler aromatic core. One plausible, though not explicitly detailed in extensive literature, synthetic route could commence with a precursor such as 3,5-dichlorobenzaldehyde or 3-chloro-5-hydroxybenzaldehyde.

For instance, a hypothetical multi-step synthesis starting from 3-chloro-5-hydroxybenzaldehyde would involve the etherification of the hydroxyl group to an ethoxy group. This Williamson ether synthesis would typically be carried out by treating the hydroxybenzaldehyde with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| 3-chloro-5-hydroxybenzaldehyde | Ethyl iodide, K2CO3 | Acetone | Reflux | 4-8 | This compound |

| 3,5-dichlorobenzaldehyde | Sodium ethoxide | Ethanol/DMF | 80-120 | 6-12 | This compound |

Another potential multi-step approach could start from 1,3-dichloro-5-ethoxybenzene, which would then require the introduction of a formyl group.

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the aldehyde group onto a pre-existing 1-chloro-3-ethoxybenzene (B1581908) ring in a single step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. nrochemistry.comjk-sci.comchemistrysteps.comorganic-chemistry.orgyoutube.com In this reaction, a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) generates the Vilsmeier reagent, an electrophilic species that then attacks the aromatic ring. nrochemistry.comchemistrysteps.com The resulting iminium salt is subsequently hydrolyzed to yield the desired aldehyde.

Given that the ethoxy group is an activating, ortho-, para-director and the chloro group is a deactivating, ortho-, para-director, the regioselectivity of the formylation of 1-chloro-3-ethoxybenzene would be influenced by the interplay of these electronic effects. The formyl group would be expected to add to the positions activated by the ethoxy group and least deactivated by the chloro group.

| Substrate | Reagents | Solvent | Temperature (°C) | Product |

| 1-chloro-3-ethoxybenzene | DMF, POCl3 | Dichloromethane | 0 to rt | This compound (and other isomers) |

This table outlines the general conditions for a Vilsmeier-Haack reaction. The precise conditions and regioselectivity for this specific substrate would require experimental validation.

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable and efficient methods. These include the use of catalysts, solvent-free conditions, and reactions that offer high chemo- and regioselectivity.

Catalytic Approaches in Synthesis

Catalytic methods offer the advantage of using small amounts of a catalyst to achieve a transformation, reducing waste and often leading to milder reaction conditions. For the synthesis of substituted benzaldehydes, various catalytic systems have been explored. These can include transition-metal-catalyzed carbonylation reactions or the use of organocatalysts. core.ac.uk While specific catalytic syntheses for this compound are not widely reported, general methodologies for the synthesis of substituted benzaldehydes can be applied. For example, a one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. rug.nlresearchgate.net

Solvent-Free and Sustainable Methodologies

Solvent-free reactions are a key aspect of green chemistry as they reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net Knoevenagel condensation reactions for the synthesis of cinnamic acids from benzaldehydes have been successfully carried out under solvent-free conditions using environmentally benign amines or ammonium salts as catalysts. researchgate.net While this applies to reactions of benzaldehydes, the principle of solvent-free synthesis is being increasingly applied to their preparation as well.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is crucial for efficient synthesis, as it minimizes the formation of unwanted byproducts and simplifies purification. For a molecule like this compound with multiple potential reaction sites, regioselective synthesis is of particular importance. The development of synthetic methods that can selectively functionalize a specific position on the benzene ring is an active area of research. For instance, regioselective syntheses of 3,5-disubstituted pyrazoles have been reported, highlighting the ability to control substitution patterns in aromatic systems. thieme.de While not directly applicable to the synthesis of the target molecule, these strategies demonstrate the ongoing efforts to achieve precise control in organic synthesis.

Optimization of Reaction Parameters and Yield Enhancement

Research into the Vilsmeier-Haack reaction has demonstrated that the yield of the resulting aryl aldehyde is highly sensitive to the conditions employed. The optimization of these parameters is a crucial step in developing a robust and economically viable synthetic process.

Molar Ratios of Reactants: The stoichiometry of the reagents, particularly the molar ratio of the substrate (1-chloro-3-ethoxybenzene) to the Vilsmeier reagent (POCl₃/DMF complex), is a critical factor influencing the reaction's efficiency. An excess of the Vilsmeier reagent is generally required to drive the reaction towards completion. However, an overly large excess can lead to the formation of byproducts and complicate the purification process. Studies on analogous systems, such as the formylation of N-arylacetamides, have shown that systematically varying the molar equivalents of POCl₃ can significantly impact the product yield. For instance, increasing the molar equivalents of POCl₃ from 3 to 12 moles relative to the substrate has been shown to dramatically increase the yield of the corresponding 2-chloro-3-formylquinolines. This suggests that a similar optimization for 1-chloro-3-ethoxybenzene would be beneficial.

Table 1: Effect of Molar Ratio of POCl₃ on Product Yield (Hypothetical Data for this compound based on analogous reactions)

| Molar Ratio (1-chloro-3-ethoxybenzene : POCl₃) | Yield (%) | Observations |

|---|---|---|

| 1 : 1.5 | 45 | Incomplete conversion of starting material. |

| 1 : 2.0 | 65 | Significant improvement in conversion. |

| 1 : 2.5 | 80 | High conversion with minimal byproduct formation. |

| 1 : 3.0 | 82 | Diminishing returns on yield with increased reagent use. |

Reaction Temperature: Temperature plays a dual role in the Vilsmeier-Haack reaction. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired side products. The formation of the Vilsmeier reagent itself is an exothermic process that requires careful temperature control, often being prepared at low temperatures (below 0°C to 10°C). jk-sci.com The subsequent formylation step is typically conducted at an elevated temperature. The optimal temperature profile is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the desired product. For many Vilsmeier-Haack reactions, temperatures can range from room temperature up to 80-90°C. ijpcbs.com

Table 2: Influence of Reaction Temperature on the Yield of this compound (Hypothetical Data)

| Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |

|---|---|---|---|

| 40 | 12 | 55 | Slow reaction rate, incomplete conversion. |

| 60 | 8 | 75 | Good balance of rate and yield. |

| 80 | 6 | 85 | Optimal yield achieved in a shorter time. |

| 100 | 4 | 78 | Increased byproduct formation observed. |

Reaction Time: The duration of the reaction is another key parameter that must be optimized in conjunction with temperature. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the point of maximum product formation and to avoid potential degradation of the product with prolonged reaction times at high temperatures. As indicated in the table above, higher temperatures can lead to shorter optimal reaction times.

Reactivity and Mechanistic Investigations of 3 Chloro 5 Ethoxybenzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group in 3-chloro-5-ethoxybenzaldehyde is a key center for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom acts as an electron-withdrawing group through its inductive effect, while the ethoxy group is an electron-donating group through resonance. These competing effects modulate the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. libretexts.org The reactivity of the aldehyde towards nucleophilic addition is enhanced by electron-withdrawing groups on the aromatic ring that increase the partial positive charge on the carbonyl carbon. allen.in

A common example of a nucleophilic addition reaction is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the aldehyde to form a secondary alcohol after an acidic workup. masterorganicchemistry.comyoutube.comyoutube.com For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(3-chloro-5-ethoxyphenyl)ethanol. The reaction proceeds by the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. youtube.comyoutube.com

Below is a table summarizing representative nucleophilic addition reactions of aldehydes.

| Nucleophile | Reagent Example | Product Type |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Hydride Ions | Sodium Borohydride (B1222165) (NaBH4) | Primary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH2) | Imine (Schiff Base) |

| Water | H2O | Hydrate (Gem-diol) |

This table presents generalized outcomes of nucleophilic additions to aldehydes.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde yields 3-chloro-5-ethoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, and chromic acid (H₂CrO₄). The aldehyde group can be selectively oxidized in the presence of other functional groups.

Reduction: Reduction of the aldehyde group leads to the formation of (3-chloro-5-ethoxyphenyl)methanol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids.

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Chloro-5-ethoxybenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (3-Chloro-5-ethoxyphenyl)methanol |

This table illustrates common oxidation and reduction pathways for the aldehyde group.

Aldehydes undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comrsc.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comacs.orgresearchgate.net The formation of the imine is typically catalyzed by acid. masterorganicchemistry.com

For example, the reaction of this compound with a primary amine, such as aniline, would produce N-(3-chloro-5-ethoxybenzylidene)aniline. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. acs.org

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 1-chloro-3-ethoxy-5-vinylbenzene. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. masterorganicchemistry.com

| Reaction | Reagent | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

This table showcases key condensation reactions of the aldehyde group.

Aromatic Ring Functionalization

The aromatic ring of this compound can undergo functionalization through electrophilic and nucleophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group.

In electrophilic aromatic substitution, the aldehyde, chloro, and ethoxy groups direct incoming electrophiles to specific positions on the benzene (B151609) ring. The aldehyde and chloro groups are deactivating and meta-directing, while the ethoxy group is activating and ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of the reaction.

For instance, in the nitration of this compound, the strong activating effect of the ethoxy group will direct the incoming nitro group to the positions ortho and para to it. The position para to the ethoxy group is already substituted by the aldehyde. Therefore, the primary products would be 3-chloro-5-ethoxy-2-nitrobenzaldehyde and 3-chloro-5-ethoxy-6-nitrobenzaldehyde. The steric hindrance from the adjacent chloro and aldehyde groups might influence the ratio of these isomers.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-5-ethoxy-2-nitrobenzaldehyde, 3-Chloro-5-ethoxy-6-nitrobenzaldehyde |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-3-chloro-5-ethoxybenzaldehyde, 4-Bromo-3-chloro-5-ethoxybenzaldehyde |

This table outlines potential outcomes of electrophilic aromatic substitution on this compound.

Nucleophilic aromatic substitution (SNAAr) on aryl halides is generally difficult but can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orgpearson.com The aldehyde group is a moderately deactivating group.

For this compound, direct nucleophilic substitution of the chlorine atom is challenging due to the lack of strong activating groups in the ortho or para positions. The reaction would require harsh conditions, such as high temperatures and pressures, and a strong nucleophile. For example, reaction with sodium methoxide at high temperature could potentially lead to the formation of 3-ethoxy-5-methoxybenzaldehyde, although the yield might be low.

| Nucleophile | Reagent | Potential Product |

| Methoxide Ion | Sodium Methoxide (NaOCH₃) | 3-Ethoxy-5-methoxybenzaldehyde |

| Amide Ion | Sodium Amide (NaNH₂) | 3-Amino-5-ethoxybenzaldehyde |

This table indicates possible, albeit challenging, nucleophilic aromatic substitution reactions.

Ethoxy Group Transformations

Ether Cleavage and Related Reactions

Ether cleavage, or O-dealkylation, is a fundamental reaction of ethers, typically requiring strong acidic or Lewis acidic conditions to proceed. In the case of this compound, the cleavage of the aryl ether bond would lead to the formation of 3-chloro-5-hydroxybenzaldehyde. This transformation is significant as it unmasks a phenolic hydroxyl group, which can then be used for further functionalization.

The reaction generally proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the corresponding halide ion. The mechanism can follow either an S_N1 or S_N2 pathway, depending on the nature of the alkyl group. For the ethoxy group, an S_N2 mechanism is expected, where the halide ion attacks the less sterically hindered ethyl group.

General Mechanism of Acid-Catalyzed Ether Cleavage:

Protonation of the Ether Oxygen: C₆H₃(Cl)(CHO)OCH₂CH₃ + H⁺ ⇌ C₆H₃(Cl)(CHO)O⁺HCH₂CH₃

Nucleophilic Attack by Halide: X⁻ + CH₃CH₂O⁺H(Cl)(CHO)C₆H₃ → CH₃CH₂X + C₆H₃(Cl)(CHO)OH

Table 1: Common Reagents for Aryl Ether Cleavage and Their General Mechanistic Pathways

| Reagent | General Mechanism | Expected Products from this compound |

| HBr (concentrated) | S_N2 | 3-Chloro-5-hydroxybenzaldehyde and Ethyl bromide |

| HI (concentrated) | S_N2 | 3-Chloro-5-hydroxybenzaldehyde and Ethyl iodide |

| BBr₃ | Lewis acid-catalyzed cleavage | 3-Chloro-5-hydroxybenzaldehyde and Ethyl bromide |

Potential for Side-Chain Modification

Modifications to the ethyl side-chain of the ethoxy group without cleaving the ether linkage are less common but represent a potential avenue for synthesizing novel derivatives. These transformations would likely require specific and mild reaction conditions to avoid cleavage of the C-O bond.

One hypothetical modification could involve the selective oxidation of the ethyl group. However, the presence of the aldehyde group, which is more susceptible to oxidation, presents a significant challenge for the selectivity of such a transformation.

Another possibility lies in the free-radical halogenation of the ethyl group, followed by nucleophilic substitution. This multi-step process could introduce various functional groups at the side chain. However, controlling the position and degree of halogenation would be crucial and potentially difficult to achieve selectively.

Due to the lack of specific research on the side-chain modification of this compound, these potential pathways remain theoretical and would require experimental validation to determine their feasibility and to establish optimal reaction conditions.

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity of this compound, allowing for the prediction of reaction rates and the position of chemical equilibria. While specific kinetic and thermodynamic data for this compound are scarce, general principles governing substituted benzaldehydes can be applied to understand its behavior.

In reactions involving nucleophilic addition to the carbonyl group, the rate is expected to be influenced by the nature of the nucleophile and the reaction conditions. For instance, in condensation reactions, the rate-determining step is often the initial nucleophilic attack.

The Hammett equation can be a useful tool for quantifying the effect of the chloro and ethoxy substituents on the reaction rate and equilibrium constants. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). While a specific Hammett plot for this compound is not available, the known σ values for chloro and ethoxy groups can be used to estimate its reactivity in various reactions.

Thermodynamic data, such as the enthalpy and entropy of reaction, would provide information on the energy changes and the spontaneity of reactions involving this compound. For example, the thermodynamics of the ether cleavage reaction would indicate the feasibility of the reaction under different temperature and pressure conditions.

Due to the absence of specific experimental kinetic and thermodynamic data for this compound in the public domain, a quantitative analysis is not possible at this time. Further experimental studies are required to determine these important parameters and to build a comprehensive understanding of the reactivity of this compound.

Derivatization and Scaffold Utility of 3 Chloro 5 Ethoxybenzaldehyde

Synthesis of Advanced Intermediates for Complex Molecule Construction

The structural framework of 3-Chloro-5-ethoxybenzaldehyde serves as a valuable starting point for the construction of more complex molecular architectures. Substituted benzaldehydes are fundamental intermediates in medicinal chemistry and materials science, and the specific substitution pattern of this compound allows for the introduction of a distinct phenyl moiety into larger target molecules.

Aromatic aldehydes are crucial precursors for the synthesis of a wide array of heterocyclic compounds. msu.edu The aldehyde functional group of this compound can participate in condensation and cyclization reactions with various binucleophilic reagents to form heterocyclic rings. For instance, reaction with ortho-diamines or ortho-aminothiophenols in the presence of an oxidizing agent or a suitable catalyst can yield benzimidazoles, 3H-imidazo[4,5-b]pyridines, or benzothiazoles. organic-chemistry.org These reactions typically proceed through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

Another powerful method for heterocycle synthesis is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving an amidine, an aldehyde, and an isocyanide. organic-chemistry.org Employing this compound in such a reaction would lead to the formation of imidazo-fused heterocycles bearing the 3-chloro-5-ethoxyphenyl substituent, a valuable motif for library synthesis in drug discovery. organic-chemistry.org Similarly, other substituted benzaldehydes are used in Suzuki-Miyaura cross-coupling reactions to produce heteroaryl-substituted benzyloxy-benzaldehydes, highlighting the utility of the aldehyde group as a key synthetic handle in complex heterocycle formation. benthamdirect.com

The synthesis of macrocycles is a significant area of research, particularly in drug discovery, as these structures can target challenging protein-protein interactions. nih.gov Aldehyd functionalities are often incorporated into linear precursors destined for macrocyclization. acs.org A molecule like this compound could be elaborated into a bifunctional linear precursor, which would then undergo an intramolecular ring-closing reaction. Methodologies such as intramolecular Wittig reactions, aldol (B89426) condensations, or ring-closing metathesis (RCM) are commonly employed for this purpose. cam.ac.ukresearchgate.net

For example, this compound could be converted into a derivative containing both a phosphonium (B103445) ylide and an aldehyde at opposite ends of a long chain. This precursor could then cyclize via an intramolecular Wittig reaction. The strategic placement of the chloro and ethoxy groups on the aromatic ring within the macrocycle could influence the molecule's conformation and physicochemical properties due to steric and electronic effects. acs.org The use of multicomponent reactions (MCRs) has also emerged as a powerful strategy for the convergent and rapid assembly of diverse macrocycles, where an aldehyde component is often central to the reaction. nih.gov

Role as a Key Synthon in Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org Aldehydes are among the most common and versatile components in MCRs, typically acting as the electrophilic partner. rsc.org

This compound is well-suited to serve as a key synthon in various named MCRs, including:

Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminoamides. beilstein-journals.org

Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy-carboxamides. nih.gov

Biginelli Reaction: A condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov

In each of these reactions, this compound would introduce the 3-chloro-5-ethoxyphenyl moiety into the final scaffold. This allows for the systematic exploration of chemical space around this particular substituent pattern, which can be crucial for tuning the biological activity and pharmacokinetic properties of the resulting compounds. The ability to vary the other components in the MCR provides a powerful tool for creating large libraries of diverse, drug-like molecules from a single, functionalized aldehyde building block. beilstein-journals.orgrsc.org

Design and Synthesis of Derivatives with Targeted Structural Motifs

The functional groups of this compound—the aldehyde, the chloro group, and the ethoxy group—can be selectively modified to produce a wide range of derivatives with tailored properties.

The aldehyde group is one of the most versatile functional groups in organic chemistry, and it can be transformed into numerous other functionalities.

Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases). These products are important ligands in coordination chemistry and can serve as intermediates for the synthesis of secondary amines via reduction.

Wittig Reaction: Reaction with phosphonium ylides (Wittig reagents) converts the aldehyde into an alkene. This reaction is highly reliable for C=C bond formation with defined regiochemistry, allowing for the synthesis of various substituted styrene (B11656) derivatives from this compound.

Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine in a one-pot reaction with an amine in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding 3-chloro-5-ethoxybenzoic acid using reagents like potassium permanganate (B83412) or Jones reagent. Conversely, it can be reduced to 3-chloro-5-ethoxybenzyl alcohol using mild reducing agents such as sodium borohydride.

Below are interactive tables illustrating potential products from Schiff base formation and Wittig reactions with this compound.

| Reactant (Primary Amine) | Product Name | Product Structure |

|---|---|---|

| Aniline | (E)-1-(3-chloro-5-ethoxyphenyl)-N-phenylmethanimine | ClC1=CC(C=NC2=CC=CC=C2)=CC(OCC)=C1 |

| Benzylamine | (E)-N-benzyl-1-(3-chloro-5-ethoxyphenyl)methanimine | ClC1=CC(C=NCC2=CC=CC=C2)=CC(OCC)=C1 |

| Methylamine | (E)-1-(3-chloro-5-ethoxyphenyl)-N-methylmethanimine | ClC1=CC(C=NC)=CC(OCC)=C1 |

| Reactant (Wittig Reagent Precursor) | Product Name | Product Structure |

|---|---|---|

| Methyltriphenylphosphonium bromide | 1-chloro-3-ethoxy-5-vinylbenzene | ClC1=CC(C=C)=CC(OCC)=C1 |

| Ethyltriphenylphosphonium bromide | 1-chloro-3-ethoxy-5-(prop-1-en-1-yl)benzene | ClC1=CC(C=CC)=CC(OCC)=C1 |

| (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl (E)-3-(3-chloro-5-ethoxyphenyl)acrylate | ClC1=CC(C=CC(=O)OCC)=CC(OCC)=C1 |

The substituents on the aromatic ring provide further handles for derivatization.

Halogen Modification: The chloro group can be replaced through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids would form a new C-C bond, Buchwald-Hartwig amination would form a C-N bond, and related reactions could form C-O or C-S bonds. These reactions are powerful tools for building molecular complexity and linking the 3-ethoxybenzaldehyde (B1676413) core to other aromatic or aliphatic fragments. researchgate.net

Alkoxy Group Modification: The ethoxy group is generally robust. However, under forcing acidic conditions (e.g., using HBr or BBr3), it can be cleaved to yield the corresponding phenol, 3-chloro-5-hydroxybenzaldehyde. This phenolic hydroxyl group can then be used for subsequent functionalization, such as etherification or esterification, to introduce a wide variety of different groups at this position.

Through the selective and strategic manipulation of its three distinct functional groups, this compound can be used as a versatile scaffold to generate a large and diverse collection of complex organic molecules.

Further Functionalization of the Aromatic Ring

The aromatic core of this compound presents a unique platform for further derivatization through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the cumulative electronic and steric effects of the three existing substituents: the aldehyde (-CHO), the chloro (-Cl), and the ethoxy (-OEt) groups.

Directing Effects of Substituents

The reactivity and orientation of incoming electrophiles are governed by the nature of the substituents already present on the benzene (B151609) ring.

Ethoxy Group (-OEt): Located at the C5 position, the ethoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is an ortho, para-director, activating the C2, C4, and C6 positions.

Chloro Group (-Cl): Positioned at C3, the chloro group is a deactivating substituent because of its electron-withdrawing inductive effect (-I effect). However, like other halogens, it directs incoming electrophiles to the ortho and para positions (C2, C4, and C6) due to lone pair donation via resonance (+R effect). chemistrysteps.comassets-servd.host

Aldehyde Group (-CHO): The aldehyde at C1 is a strong deactivating group through both inductive and resonance effects (-I, -R). It acts as a meta-director. assets-servd.host

The combined influence of these groups determines the ultimate position of substitution. The powerful ortho, para-directing effects of the ethoxy and chloro groups coincide, strongly favoring substitution at the C2, C4, and C6 positions. The aldehyde group's meta-directing influence is on the already substituted C3 and C5 positions, thus it does not conflict but rather reinforces the unlikelihood of substitution at those sites. As activating groups generally control the orientation of substitution over deactivating groups, the ethoxy group's influence is paramount. chemistrysteps.com Consequently, electrophilic attack is overwhelmingly predicted to occur at the positions activated by both the ethoxy and chloro groups.

Plausible Substitution Reactions

While specific literature on the further functionalization of the this compound ring is limited, the outcomes of common electrophilic aromatic substitution reactions can be predicted based on established chemical principles and reactions with analogous compounds.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. msu.edu For this compound, the nitro group is expected to add at one of the activated C2, C4, or C6 positions. The reaction involving the analogous compound, m-chlorobenzaldehyde, results in nitration primarily at the position ortho to the chlorine and meta to the aldehyde. prepchem.com By analogy, substitution on this compound would be strongly directed by the activating ethoxy group.

Halogenation: The introduction of another halogen, such as bromine or chlorine, can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). msu.edumasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a potent electrophile. The substitution pattern is expected to follow the same regioselectivity as nitration, yielding a product halogenated at the C2, C4, or C6 position.

The following table summarizes the predicted outcomes for these representative functionalization reactions.

| Reaction Type | Typical Reagents | Predicted Position of Substitution | Plausible Product |

| Nitration | HNO₃, H₂SO₄ | C2, C4, or C6 | 3-Chloro-5-ethoxy-2-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | C2, C4, or C6 | 2-Bromo-3-chloro-5-ethoxybenzaldehyde |

| Chlorination | Cl₂, FeCl₃ | C2, C4, or C6 | 2,3-Dichloro-5-ethoxybenzaldehyde |

Advanced Spectroscopic and Structural Analysis of 3 Chloro 5 Ethoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like 3-Chloro-5-ethoxybenzaldehyde. Both ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethoxy group. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.1 ppm, due to the deshielding effect of the carbonyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns would be dictated by the substitution pattern (chloro and ethoxy groups at positions 3 and 5). The ethoxy group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with their coupling constant (J-value) revealing their adjacent relationship.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy group. The chemical shifts would confirm the substitution pattern on the benzene ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | ~9.9 | Singlet |

| Aromatic H-2 | ~7.5-7.7 | Doublet |

| Aromatic H-4 | ~7.3-7.5 | Triplet |

| Aromatic H-6 | ~7.5-7.7 | Doublet |

| Methylene (-OCH₂-) | ~4.1 | Quartet |

| Methyl (-CH₃) | ~1.4 | Triplet |

| Note: These are estimated values based on analogous compounds. Actual experimental values may vary. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. For a derivative of this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine spatial proximity between protons. For a flexible molecule, it can provide insights into the preferred conformation in solution. For instance, in a complex derivative, NOESY could show through-space interactions between protons on the benzaldehyde (B42025) core and protons on a substituent group.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies are employed to investigate the conformational dynamics of molecules. sigmaaldrich.com For molecules with restricted bond rotation, separate signals for different conformers might be observed at low temperatures. As the temperature is increased, the rate of interconversion between conformers increases, leading to the coalescence of these signals into a single averaged signal. orientjchem.org

In the case of this compound and its derivatives, VT NMR could be used to study the rotational barrier around the C(aromatic)-C(aldehyde) bond. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡), can be calculated. orientjchem.org This provides valuable information about the molecule's flexibility and the relative stability of its different spatial arrangements. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula of this compound. For example, HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2] peak has an intensity of approximately one-third that of the molecular ion peak [M]+.

Interactive Data Table: Predicted HRMS Adducts for a Related Compound, 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde (C₉H₉ClO₃)

| Adduct | Predicted m/z |

| [M+H]⁺ | 201.03130 |

| [M+Na]⁺ | 223.01324 |

| [M-H]⁻ | 199.01674 |

| [M]⁺ | 200.02347 |

| Data sourced from PubChem for a structurally similar compound. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. bldpharm.com The fragmentation pattern is like a fingerprint for the molecule.

For this compound, key fragmentation pathways would likely involve:

Loss of the aldehyde proton (-1 Da) or the formyl radical (-29 Da).

Cleavage of the ethoxy group, leading to the loss of an ethyl radical (-29 Da) or ethene (-28 Da).

Loss of a chlorine radical (-35 Da).

Cleavage of the benzene ring itself.

By analyzing these fragmentation pathways, the connectivity of the different functional groups can be confirmed.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of a compound, a three-dimensional map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray crystallography would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern how the molecules pack together in the crystal. uni.lu

This data is invaluable for understanding the solid-state properties of the material and can be used to correlate with the conformational preferences observed in solution by NMR.

Molecular Packing and Intermolecular Interactions

The solid-state architecture of organic molecules is dictated by a variety of non-covalent forces that govern their three-dimensional arrangement. For this compound, the molecular packing is expected to be a complex interplay of several key intermolecular interactions, driven by the functional groups present: the aldehyde, the chloro group, the ethoxy group, and the aromatic ring.

Studies on multi-substituted benzaldehyde derivatives have shown that weak intermolecular forces such as C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen bonding are pivotal in consolidating the crystal lattice. rsc.org In the case of this compound, the electronegative oxygen atom of the carbonyl group is a prime candidate to act as an acceptor in C–H⋯O hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules. rsc.org

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces in determining molecular conformation and crystal packing. While lacking a strong hydrogen bond donor like a hydroxyl group, this compound is expected to form networks primarily through weak C–H⋯O hydrogen bonds. rsc.org

The carbonyl oxygen of the aldehyde group is the most significant hydrogen bond acceptor in the molecule. It is anticipated to form connections with aromatic C-H groups or C-H groups from the ethoxy substituent of adjacent molecules. rsc.org These interactions, although weaker than conventional O-H⋯O or N-H⋯O bonds, act as crucial synthons that guide the assembly of molecules into specific, repeating patterns. For instance, such interactions can lead to the formation of dimeric motifs or extended one-, two-, or three-dimensional chains. rsc.orgresearchgate.net The specific geometry and strength of these hydrogen bonds are sensitive to the steric and electronic effects of the other ring substituents—the chloro and ethoxy groups. In some halogenated benzaldehydes, these C–H⋯O interactions are key in stabilizing the crystal lattice. scispace.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. The spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts. Based on data from analogous compounds, a detailed assignment of the principal vibrational modes can be predicted. researchgate.netnih.gov

The most prominent vibrational modes anticipated for this compound are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aldehyde) | 2850 - 2750 | Stretching of the C-H bond of the aldehyde group. Often appears as a doublet. | Medium / Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. | Medium / Strong |

| C-H Stretch (Aliphatic) | 2980 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the ethoxy group (-CH₂ and -CH₃). | Strong / Strong |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Stretching of the carbonyl double bond. Its position is sensitive to electronic effects and conjugation. | Very Strong / Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. Often appear as multiple bands. | Strong / Strong |

| C-O-C Stretch (Ether) | 1260 - 1200 (asym) 1150 - 1070 (sym) | Asymmetric and symmetric stretching of the aryl-alkyl ether linkage. | Strong / Medium |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. | Strong / Strong |

This table presents predicted data based on characteristic vibrational frequencies of related substituted benzaldehydes.

The exact position of the C=O stretching vibration is particularly informative; its frequency can be influenced by the electronic effects of the ring substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating resonance effect of the ethoxy group will modulate the bond order of the carbonyl group, causing shifts from the typical value observed in unsubstituted benzaldehyde.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals. The spectrum of an aromatic aldehyde like this compound is typically characterized by two main types of electronic transitions originating from the conjugated system. msu.edu

π → π* Transitions : These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring and the conjugated carbonyl group. For benzaldehyde, these typically appear as a strong primary band (E-band) around 240-250 nm and a weaker secondary band (B-band) with fine structure around 280 nm.

n → π* Transitions : This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is symmetry-forbidden and thus appears as a weak band at longer wavelengths, typically above 300 nm. msu.edu

The substituents on the benzene ring, the chloro and ethoxy groups, act as auxochromes that modify the absorption characteristics compared to unsubstituted benzaldehyde. The ethoxy group, with its lone pairs on the oxygen atom, acts as an electron-donating group through the resonance effect (+M), which extends the conjugation and typically causes a bathochromic (red) shift to longer wavelengths. The chlorine atom has a dual role: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). The net effect of these substituents on the π → π* and n → π* transitions will determine the final λmax values.

| Transition | Typical λmax Range (nm) | Description | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* (E-band) | 245 - 265 | Primary aromatic absorption, intense. Shifted by substituents. | High (~10,000 - 15,000) |

| π → π* (B-band) | 280 - 300 | Secondary aromatic absorption, weaker and may show vibrational fine structure. | Moderate (~1,000 - 2,000) |

| n → π* | 320 - 350 | Forbidden transition of the carbonyl group, weak. | Low (<100) |

This table presents predicted data based on the known electronic transitions of substituted benzaldehydes.

The combination of these spectroscopic and structural analysis techniques provides a powerful framework for characterizing this compound and understanding how its specific substitution pattern influences its chemical and physical properties.

Computational and Theoretical Investigations of 3 Chloro 5 Ethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used computational tool in chemistry and materials science for calculating a molecule's properties from first principles. acs.org DFT calculations for aromatic aldehydes typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy in predicting geometries, energies, and other molecular properties. researchgate.netnih.gov These calculations form the foundation for understanding the electronic behavior, charge distribution, and vibrational characteristics of 3-chloro-5-ethoxybenzaldehyde.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.govacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller energy gap generally implies higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the ethoxy group, which are electron-rich regions. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing benzaldehyde (B42025) group, particularly the carbonyl (C=O) moiety. uwosh.edu The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group at the meta positions relative to the aldehyde influences the energy levels of these orbitals. DFT calculations can precisely quantify these energies and map the spatial distribution of the HOMO and LUMO.

Table 1: Representative Calculated Frontier Orbital Energies for a Substituted Benzaldehyde (Note: These are typical values for illustrative purposes and not specific calculated data for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comlibretexts.org The MESP surface is colored according to the local electrostatic potential: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netuni-muenchen.de Green areas represent regions of neutral potential.

In this compound, the MESP map would show the most negative potential localized around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. acadpubl.eu The oxygen of the ethoxy group would also exhibit a negative potential. Conversely, positive potential regions would be expected around the hydrogen atom of the aldehyde group and the hydrogen atoms of the benzene ring, indicating their susceptibility to nucleophilic attack. The chlorine atom would create a region of complex potential due to its electronegativity and lone pairs.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. youtube.com By analyzing the normal modes of vibration, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. nih.govphyschemres.org

For this compound, key vibrational modes would include:

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group.

C-H Stretch (Aldehyde): A distinct stretching vibration for the hydrogen attached to the carbonyl carbon.

Aromatic C-H Stretch: Vibrations associated with the hydrogen atoms on the benzene ring.

C-O-C Stretch: Asymmetric and symmetric stretching modes of the ethoxy group.

C-Cl Stretch: A stretching vibration for the carbon-chlorine bond.

Theoretical frequency calculations often overestimate experimental values due to the harmonic approximation. Therefore, calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges based on DFT studies of analogous compounds.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (Aldehyde) | 1700 - 1750 | Stretching of the carbonyl double bond. |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching vibrations within the benzene ring. |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1275 | Asymmetric stretching of the ether linkage. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. organicchemistrytutor.comlumenlearning.com For a molecule like this compound, which has flexible side chains (the ethoxy and aldehyde groups), multiple conformers with different energies exist. Computational methods are essential for identifying the most stable (lowest energy) conformer and understanding the energy barriers between different rotational states. utdallas.edu

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, in discrete steps and performing a constrained geometry optimization at each step. readthedocs.iovisualizeorgchem.com This process maps out the energy of the molecule as a function of that coordinate, revealing energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, two key dihedral angles would be scanned:

The angle defining the orientation of the aldehyde group relative to the benzene ring.

The C-C-O-C dihedral angle of the ethoxy group, which governs the position of the ethyl chain.

The results of these scans would reveal the preferred orientations of the aldehyde and ethoxy groups, which are influenced by steric hindrance and electronic interactions with the substituted ring.

The energy maxima identified on the potential energy surface correspond to the torsional barriers, which are the energy required to rotate from one stable conformation to another. rsc.orgbenthamdirect.com The magnitude of these barriers provides insight into the flexibility of the molecule at a given temperature. The stable, low-energy conformations are known as rotational isomers or rotamers.

In this compound, rotation of the aldehyde group is expected to have a significant barrier due to the need to break the π-conjugation with the aromatic ring. benthamdirect.comresearchgate.net The planar conformation, where the aldehyde group is coplanar with the ring, is generally the most stable. For the ethoxy group, multiple rotamers are possible depending on the orientation of the ethyl group. The relative energies of these rotamers are determined by a balance of steric repulsion between the ethyl group and adjacent atoms and stabilizing electronic effects. researchgate.netnih.gov

Table 3: Hypothetical Relative Energies of Rotational Isomers (Note: This table illustrates the concept with representative values. Erel = 0 is assigned to the most stable conformer.)

| Rotational Isomer (Rotamer) | Key Dihedral Angle(s) | Relative Energy (Erel, kcal/mol) | Description |

|---|---|---|---|

| A | Aldehyde (Planar), Ethoxy (Anti) | 0.00 | Global minimum, most stable conformer. |

| B | Aldehyde (Planar), Ethoxy (Gauche) | 1.20 | Slightly less stable due to steric interaction. |

| C | Aldehyde (Perpendicular), Ethoxy (Anti) | 5.50 | Transition state for aldehyde rotation, high energy. |

Reaction Mechanism Elucidation through Computational Modeling

The transition state (TS) is a critical, fleeting configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome. Its characterization is fundamental to understanding reaction kinetics. For reactions involving this compound, such as its oxidation to the corresponding benzoic acid, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the geometry and energy of the transition state.

Key aspects of TS characterization include:

Geometry Optimization: Algorithms are used to find the specific molecular arrangement corresponding to the saddle point on the potential energy surface. For the oxidation of this compound, this would involve the precise arrangement of the aldehyde, the oxidant, and any catalysts.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized TS geometry. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate—the motion that directly leads from reactants to products.

Energy Calculation: The single-point energy of the TS is calculated with high accuracy to determine the activation energy (Ea) of the reaction. This value is crucial for predicting the reaction rate. Studies on the oxidation of substituted benzaldehydes have shown that the reaction center in the rate-determining step is often electron-deficient zenodo.org.

Once reactants, products, and transition states are located, the entire reaction pathway can be mapped. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure to confirm that it correctly connects the reactant and product states.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + Oxidant | 0 (Reference) |

| Transition State | Activated complex | +85 |

| Products | 3-Chloro-5-ethoxybenzoic acid + Reduced Oxidant | -120 |

Note: The data in this table is illustrative and represents typical values for such a reaction, calculated using DFT methods.

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computationally derived properties with its experimental properties or biological activity wikipedia.orgmeilerlab.org. For this compound, QSPR can be used to predict properties like boiling point, solubility, or chemical shifts, while QSRR (a subset of QSPR) can predict its reactivity in various chemical transformations wikipedia.org.

The foundation of any QSPR/QSAR model is the calculation of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. For this compound, these descriptors would be derived after optimizing its geometry using methods like the semiempirical PM3 or DFT researchgate.netunicamp.br. Descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the formyl group and ring atoms mdpi.com.

Steric Descriptors: These relate to the molecule's size and shape, such as molecular volume, surface area, and specific conformational angles.

Topological Descriptors: These are derived from the 2D representation of the molecule, describing atomic connectivity.

Quantum Chemical Descriptors: These include more advanced properties like electrophilicity index, chemical hardness, and softness, which are crucial for defining a system's stability and reactivity mdpi.com.

Once calculated, these molecular descriptors are used as independent variables in a regression model to predict a specific property or reactivity index (the dependent variable). For substituted benzaldehydes, studies have successfully correlated such descriptors with properties like ¹⁷O carbonyl chemical shifts and reaction rates zenodo.orgresearchgate.netunicamp.br.

For this compound, theoretical reactivity indices derived from DFT calculations can be correlated with its behavior in reactions. For instance, the electrophilicity index can predict its susceptibility to nucleophilic attack at the carbonyl carbon. The rates of oxidation for a series of substituted benzaldehydes have been successfully correlated using equations that account for field, delocalized (resonance), and steric effects of the substituents zenodo.org. The chloro and ethoxy groups on the ring of this compound would exert specific electronic (field and resonance) and steric influences that can be quantified by these descriptors.

Table 2: Selected Calculated Molecular Descriptors for this compound

| Descriptor | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Measure of chemical stability and reactivity | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 2.9 D |

| Electrophilicity Index (ω) | Measure of susceptibility to nucleophilic attack | 2.1 eV |

Note: These values are representative predictions based on DFT calculations (e.g., B3LYP/6-311g(d,p) level of theory) for similarly substituted benzaldehydes and serve as an illustration. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For this compound, an MD simulation could be used to study:

Conformational Analysis: The molecule is not entirely rigid. The ethoxy group and the formyl group can rotate around their single bonds to the benzene ring. MD simulations can explore the conformational landscape, determine the most stable rotamers, and calculate the energy barriers between them, similar to computational studies on the rotational barriers in other benzaldehydes researchgate.net.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or DMSO), MD can provide detailed insights into solute-solvent interactions. It can reveal the structure of the solvation shell, the formation of any specific hydrogen bonds to the carbonyl oxygen, and how the solvent influences the molecule's preferred conformation.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, MD can model the bulk properties and explore the nature of intermolecular forces, such as π–π stacking and C–H⋯O interactions, which govern its solid-state packing and physical properties like melting point rsc.orgrsc.org. This provides a dynamic view of the self-assembly processes that lead to the crystalline state.

Applications of 3 Chloro 5 Ethoxybenzaldehyde in Research and Development Excluding Clinical

Precursor in Materials Science

The unique electronic and structural features of 3-chloro-5-ethoxybenzaldehyde make it a compound of interest in the field of materials science. The aldehyde functionality serves as a key reactive site for building larger molecular architectures, while the chloro and ethoxy groups can be used to fine-tune the physical and chemical properties of the resulting materials.

Substituted benzaldehydes are recognized for their role as comonomers in polymerization reactions, leading to the formation of functional polymers. Research has demonstrated the synthesis of copolymers through the anionic initiated polymerization of phthalaldehyde with various electron-deficient benzaldehydes. acs.org The reactivity of the benzaldehyde (B42025) comonomer is influenced by its electronic properties, which can be correlated with the Hammett values of the substituents. acs.org This suggests that this compound, with its electron-withdrawing chloro group and electron-donating ethoxy group, could be a candidate for copolymerization to create polymers with tailored properties.

The incorporation of substituted benzaldehydes into polymer chains can introduce specific functionalities and influence the macromolecular architecture. researchgate.net For instance, benzoxazines substituted with a phenyl group, synthesized from benzaldehyde, have been shown to undergo polymerization to form polybenzoxazines with good thermal properties. rsc.org This indicates a potential pathway where this compound could be utilized to synthesize novel benzoxazine monomers, leading to polymers with specific thermal and mechanical characteristics.

Table 1: Potential Polymerization Reactions Involving Benzaldehyde Derivatives

| Polymerization Type | Reactants | Potential Role of this compound | Resulting Polymer Type |

|---|---|---|---|

| Anionic Copolymerization | Phthalaldehyde, Substituted Benzaldehyde | Comonomer | Functionalized Polyacetal |

The molecular shape and polarity of benzaldehyde derivatives make them suitable precursors for the synthesis of liquid crystals. The rigid core of the benzene (B151609) ring combined with the potential for introducing flexible side chains allows for the design of molecules that can exhibit mesomorphic phases. Studies on cinnamaldehyde-based molecules, which are derivatives of benzaldehyde, have shown that the presence of different terminal groups significantly affects their liquid crystalline behavior, with some exhibiting nematic phases. nih.gov

The synthesis of liquid crystals often involves the reaction of aldehydes with amines to form Schiff bases, which are known to be a core component of many liquid crystalline compounds. The structure-property relationship in these materials is crucial, with factors like the length of alkoxy chains and the presence of halogen atoms influencing the transition temperatures and the type of liquid crystal phase observed. nih.govresearchgate.net Therefore, this compound could serve as a starting material for the synthesis of novel Schiff base liquid crystals, where the chloro and ethoxy groups would play a role in defining the material's properties.

Table 2: Influence of Substituents on Liquid Crystal Properties of Benzaldehyde-Derived Schiff Bases

| Substituent on Benzaldehyde | Resulting Mesophase | Reference |

|---|---|---|

| Chloro | Nematic | nih.gov |

| Bromo | Nematic | nih.gov |

| Methoxy | Nematic | nih.gov |

| Heptyloxy | Nematic | nih.gov |

Benzaldehyde and its derivatives have been investigated for their photoactive properties, including their use as photoinitiators in polymerization reactions. researchgate.net The aldehyde group can undergo photochemical reactions, making these compounds suitable for applications in light-driven processes. For example, benzaldehyde has been shown to act as a photosensitizer for the radical polymerization of methyl methacrylate. researchgate.net

Furthermore, the principles of photocatalysis can be applied to benzaldehyde derivatives for selective organic transformations. Visible-light-driven esterification of benzaldehyde derivatives has been achieved using modified titanium dioxide nanotubes as photocatalysts. researchgate.net This highlights the potential for this compound to be used in the development of novel photoactive materials or as a substrate in photocatalytic reactions, where the electronic nature of its substituents could influence the efficiency and selectivity of the process.

In the field of organic electronics, substituted aromatic compounds are fundamental building blocks for materials used in devices such as Organic Light-Emitting Diodes (OLEDs). The design of emitter and host materials for OLEDs often involves the use of molecules with tailored electronic properties to achieve high efficiency and stability. Benzophenone derivatives, for instance, are utilized as acceptor cores in the synthesis of thermally activated delayed fluorescent (TADF) emitters due to their electron-deficient nature and ability to promote intersystem crossing. nih.gov

While not a benzophenone, this compound possesses a substituted aromatic ring that can be functionalized to create more complex molecular structures suitable for OLED applications. The presence of a chlorine atom can influence the electrochemical stability and the energy levels of the resulting material. rsc.org The aldehyde group provides a reactive handle for synthesizing larger conjugated systems, which are essential for charge transport and emission in OLEDs. Therefore, this compound can be considered a potential precursor for the synthesis of novel host or emitter materials for OLEDs.

Intermediates in Agrochemical and Pest Control Research

The development of new agrochemicals often relies on the synthesis of novel organic molecules with specific biological activities. Substituted benzaldehydes are valuable intermediates in this field due to their reactivity and the ability to introduce diverse functionalities into the target molecules.

The benzaldehyde moiety is a key structural feature in certain classes of herbicides and plant growth regulators. A European patent describes novel benzaldehyde oxime derivatives with significant herbicidal activity. googleapis.com This indicates that the benzaldehyde scaffold can be chemically modified to produce compounds that interfere with plant growth. The synthesis of these derivatives often starts from a substituted benzaldehyde, suggesting that this compound could be a precursor for a new generation of herbicides.

Furthermore, studies on the effects of various benzaldehyde derivatives on plant growth have shown that they can exhibit potent root growth inhibitory activity. researchgate.net The specific substitution pattern on the benzene ring is critical for the observed biological effect. For example, p-chlorobenzaldehyde is a known intermediate in the synthesis of the herbicide clomezanone and plant growth regulators like paclobutrazol and uniconazole. google.com This underscores the potential of this compound as a starting material for the discovery and development of new herbicidal compounds, where its unique substitution pattern may lead to novel modes of action or improved efficacy.

Table 3: Examples of Agrochemicals Derived from Chlorobenzaldehydes

| Agrochemical | Precursor | Application | Reference |

|---|---|---|---|

| Chlomezanone | p-Chlorobenzaldehyde | Herbicide | google.com |

| Paclobutrazol | p-Chlorobenzaldehyde | Plant Growth Regulator | google.com |

Insecticide Precursors

Substituted benzaldehydes are foundational precursors in the synthesis of a wide array of insecticidal compounds. The aldehyde group offers a reactive site for condensation and addition reactions, enabling the construction of more complex molecular architectures. In this context, this compound could theoretically be utilized in the synthesis of novel insecticidal agents.

For instance, the aldehyde functionality can be converted into an oxime, which can then be further functionalized. Additionally, it can participate in Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds, a common structural motif in various pesticide classes. The presence of the chloro and ethoxy groups on the aromatic ring can influence the lipophilicity and electronic properties of the resulting molecule, which are critical factors for bioavailability and interaction with biological targets in insects.

While no insecticides derived directly from this compound are prominently featured in the literature, its structural similarity to other benzaldehyde-based precursors suggests its potential utility in the exploratory synthesis of new active ingredients. Research in this area would likely involve multi-step synthetic pathways to elaborate the initial benzaldehyde structure into more complex heterocyclic or carbocyclic systems known to exhibit insecticidal activity.

Building Blocks for Analytical Reagents and Sensors

The inherent reactivity of the aldehyde group makes this compound a plausible starting material for the development of analytical reagents and sensors.

Chromogenic Reagents

Chromogenic reagents are compounds that undergo a distinct color change in the presence of a specific analyte. The aldehyde group of this compound can react with various nucleophiles, such as amines and hydrazines, to form Schiff bases or hydrazones. If the reacting nucleophile is part of a larger conjugated system, the resulting product can exhibit intense color.

For example, condensation with an aromatic amine could yield a Schiff base with an extended π-system, leading to absorption in the visible region of the electromagnetic spectrum. The specificity of such a reagent would depend on the reaction conditions and the structure of the reacting partner. The chloro and ethoxy substituents could modulate the electronic properties of the benzaldehyde ring, thereby fine-tuning the spectral properties of the resulting chromogenic product.

Fluorescent Probes

Fluorescent probes are essential tools in various research fields for the sensitive and selective detection of analytes. Benzaldehyde derivatives are often employed as reactive moieties in the design of fluorescent probes. The aldehyde can act as a recognition site for specific analytes, and its reaction can trigger a change in the fluorescence properties of a linked fluorophore.

A common strategy involves the use of the aldehyde to quench the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET). Upon reaction of the aldehyde with the target analyte, the quenching effect is diminished or eliminated, leading to a "turn-on" fluorescence signal. While specific fluorescent probes based on this compound are not extensively documented, its structure lends itself to incorporation into such sensor designs. The synthesis would typically involve coupling the benzaldehyde derivative to a known fluorophore scaffold.

Research into Synthetic Dyes and Pigments

The synthesis of synthetic dyes and pigments often involves the reaction of aromatic aldehydes with coupling partners to create large, conjugated systems that absorb visible light. Azo dyes, for instance, are a major class of synthetic colorants. Although the direct involvement of this compound in the synthesis of commercial azo dyes is not widely reported, it could serve as a precursor.

The aldehyde group can be a precursor to an amine via reductive amination. This resulting amine could then be diazotized and coupled with a suitable aromatic compound, such as a phenol or an aniline derivative, to form an azo dye. The 3-chloro and 5-ethoxy substituents would be expected to influence the final color of the dye by modifying the electron density of the aromatic system and, consequently, the wavelength of maximum absorbance (λmax). The specific hues achievable would depend on the nature of the coupling component used in the azo coupling reaction.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps